2-{3-[4,4-dimethyl-2-(morpholin-4-yl)-6-oxocyclohex-1-en-1-yl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(4,4-DIMETHYL-2-MORPHOLINO-6-OXO-1-CYCLOHEXENYL)-3-OXOPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes a morpholine ring, a cyclohexenyl group, and an isoindole dione moiety
Preparation Methods
The synthesis of 2-[3-(4,4-DIMETHYL-2-MORPHOLINO-6-OXO-1-CYCLOHEXENYL)-3-OXOPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the morpholine derivative, followed by the introduction of the cyclohexenyl group through a series of condensation and cyclization reactions. The final step involves the formation of the isoindole dione moiety under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can undergo condensation reactions to form larger molecules, often using catalysts like acids or bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4,4-DIMETHYL-2-MORPHOLINO-6-OXO-1-CYCLOHEXENYL)-3-OXOPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other morpholine derivatives and isoindole dione compounds. Compared to these, 2-[3-(4,4-DIMETHYL-2-MORPHOLINO-6-OXO-1-CYCLOHEXENYL)-3-OXOPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved material characteristics.
Properties
Molecular Formula |
C23H26N2O5 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[3-(4,4-dimethyl-2-morpholin-4-yl-6-oxocyclohexen-1-yl)-3-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H26N2O5/c1-23(2)13-17(24-9-11-30-12-10-24)20(19(27)14-23)18(26)7-8-25-21(28)15-5-3-4-6-16(15)22(25)29/h3-6H,7-14H2,1-2H3 |
InChI Key |
IAXZVPHRYHOUIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)N4CCOCC4)C |
Origin of Product |
United States |
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